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molecular formula C8H12O B8614520 1,7-Octadien-3-one CAS No. 70855-06-0

1,7-Octadien-3-one

Cat. No. B8614520
M. Wt: 124.18 g/mol
InChI Key: NYVQBQSUDYSKAM-UHFFFAOYSA-N
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Patent
US04181683

Procedure details

To 100 cc of carbon tetrachloride containing 3.1 g of 1,7-octadien-3-ol (III) was added 10 g of active manganese dioxide, and the mixture was stirred at room temperature for 4 days. After filtration, the solvent (filtrate) was distilled off at a reduced pressure of 20 to 30 mm Hg to obtain 2 g of 1,7-octadien-3-one at 30°-32° C./4 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH:3]([OH:9])[CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8]>[O-2].[O-2].[Mn+4].C(Cl)(Cl)(Cl)Cl>[CH2:1]=[CH:2][C:3](=[O:9])[CH2:4][CH2:5][CH2:6][CH:7]=[CH2:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(CCCC=C)O
Name
Quantity
10 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent (filtrate) was distilled off at a reduced pressure of 20 to 30 mm Hg

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
C=CC(CCCC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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